2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol
CAS No.: 296791-04-3
Cat. No.: VC21431155
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4g/mol
* For research use only. Not for human or veterinary use.
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol - 296791-04-3](/images/no_structure.jpg)
Specification
CAS No. | 296791-04-3 |
---|---|
Molecular Formula | C18H21N3O3S |
Molecular Weight | 359.4g/mol |
IUPAC Name | 2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol |
Standard InChI | InChI=1S/C18H21N3O3S/c1-3-21(4-2)12-13-11-14(9-10-16(13)22)19-18-15-7-5-6-8-17(15)25(23,24)20-18/h5-11,22H,3-4,12H2,1-2H3,(H,19,20) |
Standard InChI Key | MHCJXDVIRHEPPX-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O |
Canonical SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identifiers
2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol is a complex organic molecule with multiple functional groups. It has been cataloged in chemical databases with various identifiers as shown in Table 1.
Table 1: Chemical Identifiers
Identifier Type | Value |
---|---|
PubChem CID | 1131932 |
CAS Registry Number | 296791-04-3 |
Molecular Formula | C₁₈H₂₁N₃O₃S |
IUPAC Name | 2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol |
InChI | InChI=1S/C18H21N3O3S/c1-3-21(4-2)12-13-11-14(9-10-16(13)22)19-18-15-7-5-6-8-17(15)25(23,24)20-18/h5-11,22H,3-4,12H2,1-2H3,(H,19,20) |
InChIKey | MHCJXDVIRHEPPX-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O |
The compound was first registered in chemical databases on July 10, 2005, with the most recent modification to its record occurring on March 1, 2025 .
Structural Features
The molecular structure of 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol contains several distinctive functional groups that contribute to its chemical behavior:
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A phenol moiety with hydroxyl group at position 2
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A diethylaminomethyl substituent at position 2 of the phenol ring
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A secondary amine linkage at position 4 of the phenol ring
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A 1,1-dioxido-1,2-benzisothiazol-3-yl group connected via the amine linkage
This arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities, which may influence its potential interactions with biological systems or other chemical entities. The presence of both polar and non-polar regions suggests amphiphilic properties that could affect solubility in various solvents .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 359.4 g/mol | Computed by PubChem 2.2 |
Physical State | Presumed solid at room temperature | Based on structural characteristics |
Hydrogen Bond Donors | 2 (phenol OH, secondary amine NH) | Based on structure |
Hydrogen Bond Acceptors | Multiple (N atoms, O atoms) | Based on structure |
Rotatable Bonds | Multiple | Based on structure |
The presence of hydroxyl and amino groups suggests potential for hydrogen bonding, which would affect its solubility profile. The diethylamino group adds a basic center to the molecule, while the phenol provides an acidic site, giving the compound amphoteric characteristics .
Structural Comparisons
Table 3: Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Structural Relationship |
---|---|---|---|
2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol | C₁₈H₂₁N₃O₃S | 359.4 g/mol | Target compound |
4-Amino-2-[(Diethylamino)Methyl]Phenol | C₁₁H₁₈N₂O | 194.3 g/mol | Shares diethylaminomethyl phenol core structure |
This comparison illustrates how the addition of the benzisothiazole group significantly increases the molecular complexity and weight of the target compound compared to the simpler related structure .
Synthesis and Chemical Reactivity
Reactive Centers
Based on its structure, several reactive centers can be identified:
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The phenolic hydroxyl group can participate in acid-base reactions and form esters or ethers
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The secondary amine linkage can undergo N-acylation or N-alkylation
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The tertiary amine (diethylamino group) represents a basic site that can form salts with acids
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The benzisothiazole dioxide system may participate in various transformations
These reactive centers suggest potential for chemical modifications that could lead to derivatives with altered properties .
Structural Feature | Potential Implications |
---|---|
Phenol moiety | Antioxidant properties, radical scavenging |
Diethylaminomethyl group | pH-dependent solubility, ability to form salts |
Secondary amine linkage | Hydrogen bonding, potential for further functionalization |
Benzisothiazole dioxide group | Unique electronic properties, potential pharmacophore |
Compounds with similar structural features have been investigated for various applications, including pharmaceutical development. The 1,2-benzisothiazole 1,1-dioxide (saccharin) scaffold is known in medicinal chemistry and has been incorporated into various bioactive compounds .
Analytical Considerations
Spectroscopic Properties
Based on its structure, 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol would be expected to exhibit characteristic spectroscopic properties that could aid in its identification and characterization:
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NMR spectroscopy would show distinctive signals for the aromatic protons of both ring systems, the methylene groups of the diethylamino substituent, and the NH proton of the secondary amine
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IR spectroscopy would reveal characteristic absorption bands for the phenolic OH, secondary amine NH, and sulfone (S=O) stretching vibrations
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Mass spectrometry would provide a molecular ion peak at m/z 359, with fragmentation patterns reflecting the cleavage of the various structural components
These spectroscopic fingerprints would be valuable for confirming the identity and purity of the compound in research and development contexts .
Chromatographic Analysis
Chromatographic methods would likely be effective for the analysis and purification of this compound. The search results mention LCMS methods being used for analysis of reaction mixtures involving structurally related compounds, suggesting similar approaches could be applied to 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol .
The compound's moderate molecular weight and presence of both polar and non-polar regions suggest it would be amenable to reverse-phase HPLC with appropriate mobile phase selection, potentially using a gradient elution system to optimize separation from structurally related impurities or reaction byproducts .
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